6-methyl-5-nitro-1H-indazol-3-amine
Description
6-Methyl-5-nitro-1H-indazol-3-amine is an indazole derivative featuring a methyl group at position 6, a nitro group at position 5, and an amine group at position 3. The nitro group confers strong electron-withdrawing effects, while the amine enhances hydrogen-bonding capabilities.
Properties
IUPAC Name |
6-methyl-5-nitro-1H-indazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-4-2-6-5(8(9)11-10-6)3-7(4)12(13)14/h2-3H,1H3,(H3,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDJSHUZVMEBGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])C(=NN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines, which can be achieved through transition metal-catalyzed reactions or reductive cyclization reactions . Another approach includes the consecutive formation of C–N and N–N bonds without the use of catalysts or solvents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of 6-methyl-5-nitro-1H-indazol-3-amine.
Chemical Reactions Analysis
Types of Reactions
6-methyl-5-nitro-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl and nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) and ethanol are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-methyl-1H-indazol-3-amine, while substitution reactions can produce a variety of functionalized indazole derivatives.
Scientific Research Applications
6-methyl-5-nitro-1H-indazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-5-nitro-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), which plays a role in immune response and cancer progression . The compound’s effects on cellular pathways can lead to the inhibition of cell proliferation and induction of cell cycle arrest.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
A comparative analysis of substituent positions and functional groups highlights key differences in electronic properties, solubility, and reactivity:
Table 1: Substituent and Property Comparison
Structural and Electronic Differences
- Nitro vs. Trifluoromethyl: The nitro group (NO₂) in the target compound is more polar and electron-withdrawing than the trifluoromethyl (CF₃) group in 6-(trifluoromethyl)-1H-indazol-5-amine. This difference may reduce the basicity of the amine group in the nitro analog but enhance its reactivity in electrophilic substitution .
- Indazole vs. Benzimidazole Core : Benzimidazoles (e.g., 5-chloro-2-methyl-1H-benzimidazol-6-amine) have adjacent nitrogen atoms, enabling stronger hydrogen bonding compared to indazoles. This structural distinction influences their biological target interactions .
Biological Activity
Overview
6-Methyl-5-nitro-1H-indazol-3-amine is a heterocyclic compound belonging to the indazole family, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an anticancer agent. Its structural features, including the nitro and methyl groups, contribute to its biological activity by influencing interactions with various molecular targets.
The biological activity of 6-methyl-5-nitro-1H-indazol-3-amine primarily involves its interaction with specific enzymes and pathways. Notably, it has been identified as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme implicated in immune response modulation and tumor progression. The inhibition of IDO1 can enhance anti-tumor immunity by preventing the degradation of tryptophan, which is crucial for T-cell function .
Anticancer Properties
Recent studies have highlighted the anticancer potential of 6-methyl-5-nitro-1H-indazol-3-amine and its derivatives. A significant study synthesized a series of substituted aminoindazole derivatives, demonstrating that certain compounds exhibited potent anti-proliferative activity against various cancer cell lines. For example, one derivative showed an IC50 value of approximately 1.7 µM against the MDA-MB-231 breast cancer cell line, indicating strong cytotoxic effects .
Table 1: Cytotoxicity of 6-Methyl-5-Nitro-1H-Indazol-3-Amine Derivatives
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| 36 | MDA-MB-231 | 1.7 |
| 39 | A549 | 2.8 |
| 49 | SNU-638 | 1.8 |
| Various | SK-HEP-1 | >20 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies conducted on various derivatives have shown that modifications to the indazole scaffold can significantly affect biological activity. Substituents at different positions on the indazole ring influence both potency and selectivity against cancer cell lines. For instance, N-aromatic substitutions were found to enhance cytotoxicity towards A549 and SNU-638 cells with IC50 values ranging from 0.7 to 10 µM .
Case Study: Inhibition of IDO1
A detailed investigation into the inhibitory effects of 6-methyl-5-nitro-1H-indazol-3-amines on IDO1 revealed that these compounds can effectively reduce IDO1 activity in vitro. This reduction correlates with enhanced T-cell activation and proliferation in immune assays, suggesting a mechanism by which these compounds may exert their anticancer effects .
Comparative Analysis with Similar Compounds
To understand the unique properties of 6-methyl-5-nitro-1H-indazol-3-amine, it is essential to compare it with similar compounds:
Table 2: Comparison of Biological Activities
| Compound | Structure Features | IDO1 Inhibition | Anticancer Activity |
|---|---|---|---|
| 6-Methyl-5-Nitro | Nitro and methyl groups | Yes | High |
| 5-Nitro-Indazole | Nitro group only | Moderate | Moderate |
| Indazole | No nitro or methyl groups | No | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
